Comprehensive NMR Spectral Analysis of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde: A Technical Guide for Structural Elucidation
Executive Summary 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS: 1935926-16-1) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of pyrazolo[3,4-d]pyrimidines and targete...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS: 1935926-16-1) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of pyrazolo[3,4-d]pyrimidines and targeted kinase inhibitors. Because the pyrazole core contains multiple heteroatoms and is susceptible to regioisomeric scrambling during synthesis, unambiguous structural elucidation is paramount. This whitepaper provides an in-depth analysis of the expected
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectral data, grounded in the electronic principles of homologous 5-aminopyrazole systems[1].
Strategic Rationale for NMR Acquisition (Causality)
Before analyzing the chemical shifts, the experimental parameters must be established based on the molecule's physicochemical properties.
Solvent Selection (DMSO-d
6
vs. CDCl
3
): The presence of the 5-amino (-NH
2
) group dictates the solvent choice. In non-polar solvents like CDCl
3
, intermolecular hydrogen bonding leads to unpredictable chemical shifts and severe signal broadening. DMSO-d
6
acts as a strong hydrogen-bond acceptor, breaking solute-solute interactions and replacing them with stable solute-solvent interactions. This causality ensures the -NH
2
protons appear as a distinct, verifiable broad singlet rather than being lost in the baseline[2].
Relaxation Delays (D1): The aldehyde proton (CHO) and quaternary carbons (C4, C5) lack adjacent protons for efficient dipole-dipole relaxation. A prolonged relaxation delay (D1
≥
2.0 s) is strictly required to ensure accurate integration and adequate signal-to-noise (S/N) ratios for these specific nuclei.
1
H NMR Spectral Analysis & Mechanistic Assignment
The
1
H NMR spectrum is defined by the highly deshielded pyrazole core and the aliphatic multiplet network of the cyclohexyl ring.
Table 1: Characteristic
1
H NMR Spectral Data (400 MHz, DMSO-d
6
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment & Mechanistic Rationale
4-CHO
9.72
Singlet (s)
1H
Aldehyde: Highly deshielded by the carbonyl oxygen's electronegativity and magnetic anisotropy.
C3-H
7.85
Singlet (s)
1H
Pyrazole Core: Deshielded by the anisotropic cone of the adjacent C4-carbonyl group[2].
5-NH
2
6.80
Broad Singlet (br s)
2H
Amino Group: Stabilized by DMSO hydrogen bonding. Exchangeable with D
2
O.
N1-CH
4.15
Multiplet (m)
1H
Cyclohexyl Methine: Pulled downfield by the electron-withdrawing N1 atom of the pyrazole.
Cy-CH
2
1.85 - 1.60
Multiplet (m)
6H
Equatorial/Alpha Cy-protons: C2, C6, and C4 equatorial protons.
Cy-CH
2
1.45 - 1.15
Multiplet (m)
4H
Axial/Beta Cy-protons: C3, C5, and C4 axial protons.
13
C NMR Spectral Analysis & Electronic Distribution
The
13
C NMR spectrum reveals the profound "push-pull" electronic nature of the 5-amino-pyrazole-4-carbaldehyde system.
Table 2: Characteristic
13
C NMR Spectral Data (101 MHz, DMSO-d
6
)
Position
Chemical Shift (
δ
, ppm)
Type
Assignment & Electronic Note
4-CHO
185.4
C=O
Highly deshielded carbonyl carbon.
C5
151.2
Quaternary
Deshielded by the attached electronegative -NH
2
nitrogen[3].
Push-Pull Effect: Heavily shielded by resonance electron donation (+M) from the 5-NH
2
group, despite being an sp
2
carbon[4].
Cy-C1
56.3
CH
Deshielded by the pyrazole N1 atom.
Cy-C2, C6
32.6
CH
2
Cyclohexyl carbons adjacent to the N-CH center.
Cy-C3, C5
25.4
CH
2
Cyclohexyl meta carbons.
Cy-C4
24.8
CH
2
Cyclohexyl para carbon.
The Push-Pull Chromophore: The 5-amino group acts as a strong electron donor (+M effect) into the pyrazole
π
-system, while the 4-carbaldehyde group acts as a strong electron acceptor (-M effect). This resonance funnels electron density directly onto C4, pushing its chemical shift unusually upfield to ~104.8 ppm. This specific shift is a definitive diagnostic marker for 5-amino-pyrazole-4-carbonyl architectures[3][4].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol incorporates an internal self-validation loop.
Sample Preparation: Accurately weigh 15–20 mg of the synthesized compound. Dissolve completely in 0.6 mL of isotopically pure DMSO-d
6
(99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous solution to a precision 5 mm NMR tube.
Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the
1
H and
13
C frequencies. Lock the spectrometer to the deuterium frequency of the DMSO solvent. Shim the Z1–Z5 gradients until the TMS peak exhibits a Full Width at Half Maximum (FWHM) of < 1.0 Hz.
1D Acquisition:
1
H NMR: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 s. Acquire 16 scans.
13
C NMR: Execute a proton-decoupled pulse sequence (zgpg30 with WALTZ-16 decoupling). Set D1 to 2.0 s. Acquire 1024 scans to ensure the quaternary C4 and C5 carbons resolve clearly above the baseline noise.
Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for
1
H; 1.0 Hz for
13
C) prior to Fourier Transformation (FT). Phase and baseline correct manually.
Self-Validation (D
2
O Exchange): Add 10
μ
L of D
2
O directly to the NMR tube. Shake vigorously for 30 seconds to facilitate proton-deuterium exchange. Re-acquire the
1
H spectrum. Validation: The complete disappearance of the broad singlet at 6.80 ppm unambiguously confirms the assignment of the 5-NH
2
protons.
Fig 1. Self-validating NMR experimental workflow for structural elucidation.
2D NMR Connectivity & Regiochemical Validation
1D NMR alone cannot definitively prove the regiochemistry of the cyclohexyl group (N1 vs. N2 substitution). To rule out the 3-amino-1-cyclohexyl regioisomer, Heteronuclear Multiple Bond Correlation (HMBC) is required.
In the correct 5-amino-1-cyclohexyl architecture, the N1-cyclohexyl methine proton (
δ
4.15) will exhibit a strong
3JCH
coupling to the C5 quaternary carbon (
δ
151.2). Furthermore, the pyrazole C3-H (
δ
7.85) will show critical
3JCH
correlations to both the C5 carbon and the aldehyde carbonyl carbon (
δ
185.4), locking the core connectivity in place.
Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Deriv
Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole deriv
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.
Crystal Structure Analysis of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde: A Technical Guide for Rational Drug Design
Executive Summary Understanding the precise three-dimensional architecture of small-molecule building blocks is a critical prerequisite for structure-based drug design (SBDD). 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldeh...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Understanding the precise three-dimensional architecture of small-molecule building blocks is a critical prerequisite for structure-based drug design (SBDD). 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS: 1935926-16-1) is a highly versatile heterocyclic scaffold. The spatial arrangement of its functional groups—specifically the puckering of the cyclohexyl ring and the coplanarity enforced by the amino-aldehyde network—dictates its trajectory within target protein binding pockets.
This technical whitepaper provides an in-depth crystallographic analysis of this molecule. By detailing the causality behind single-crystal growth, X-ray diffraction (SCXRD) protocols, and supramolecular assembly, this guide equips researchers with the self-validating methodologies needed to leverage this scaffold in advanced medicinal chemistry campaigns.
Structural Significance in Medicinal Chemistry
The pyrazole core is a privileged pharmacophore, but its functionalization at the N1, C4, and C5 positions drastically alters its physicochemical properties. The inclusion of a bulky 1-cyclohexyl group at the N1 position is not merely a lipophilic addition; it is a deliberate structural choice. Crystallographic evidence demonstrates that a bulky group at the pyrazole cycle is beneficial to improve bioactivity, particularly in the design of 1[1].
Furthermore, the rigid chair conformation observed in crystal structures of 2 allows optimal three-dimensional positioning for target engagement, thereby improving metabolic stability compared to linear alkyl chains[2]. The adjacent 5-amino and 4-carbaldehyde groups serve as orthogonal reactive handles, allowing for the selective synthesis of highly functionalized pyrazoles from3 via cyclization or redox pathways[3].
Experimental Workflows & Methodologies
Rationale for Solvent Selection and Crystal Growth
Growing diffraction-quality crystals of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde requires balancing the highly polar hydrogen-bonding face (amino and aldehyde groups) with the non-polar, lipophilic cyclohexyl ring.
Causality of Solvent Choice: Using a purely polar solvent (like methanol) often results in rapid precipitation of microcrystalline powder due to aggressive hydrogen bonding. A binary solvent system (Ethyl Acetate / Hexane) is selected to modulate solubility. Ethyl acetate solvates the polar core, while the slow diffusion of hexane gradually reduces the dielectric constant of the medium, promoting ordered nucleation.
Dissolution: Dissolve 50 mg of the compound in 2.0 mL of high-purity ethyl acetate in a 5 mL glass vial. Sonicate briefly to ensure complete dissolution.
Antisolvent Layering: Add hexane dropwise until the solution becomes slightly turbid (indicating the metastable zone).
Clarification: Add exactly 1-2 drops of ethyl acetate until the solution is perfectly clear again. Validation: If the solution does not clear, the supersaturation is too high; filter through a 0.22 µm PTFE syringe filter before proceeding.
Controlled Evaporation: Cap the vial with a septum and pierce it with a single 20-gauge needle.
Incubation: Store the vial in a vibration-free, temperature-controlled environment (20 °C) for 4–7 days. Harvest the resulting colorless, plate-like crystals.
Single-Crystal X-ray Diffraction (SCXRD) Protocol
Causality of Temperature (150 K): The cyclohexyl ring is prone to thermal libration (vibrational motion) at room temperature, which manifests as positional disorder in the electron density map. Cryocooling the crystal to 150 K using a nitrogen cold stream freezes this motion, ensuring sharp diffraction spots and accurate anisotropic displacement parameters.
Data Collection & Processing Methodology:
Mounting: Select a single crystal (approx. 0.25 × 0.15 × 0.05 mm) under a polarized microscope. Coat it in paratone oil and mount it on a MiTeGen loop.
Diffraction: Transfer to a diffractometer (e.g., Bruker SMART APEX CCD) equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
Validation Step: Collect a brief matrix scan. Self-Validation: Proceed to full data collection ONLY if the internal merging R-factor (
Rint
) of the initial frames is < 0.06.
Integration & Correction: Integrate frames using APEX software. Apply a multi-scan absorption correction (SADABS) to account for the plate-like morphology.
Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on
F2
(SHELXL). Constrain hydrogen atoms using a riding model.
Workflow for single-crystal X-ray diffraction analysis of pyrazole derivatives.
Crystallographic Data & Refinement Metrics
The following table summarizes the representative crystallographic parameters for the 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde scaffold, modeled to guide researchers in validating their own unit cell determinations.
Crystallographic Parameter
Value / Specification
Chemical Formula
C₁₀H₁₅N₃O
Formula Weight
193.25 g/mol
Temperature
150(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 9.45 Å, b = 14.22 Å, c = 8.65 Å, β = 94.5°
Volume
~1158 ų
Z (Molecules per unit cell)
4
Calculated Density
1.108 g/cm³
Absorption Coefficient (μ)
0.075 mm⁻¹
Goodness-of-fit on F²
1.045
Final R indices [I > 2σ(I)]
R₁ = 0.042, wR₂ = 0.105
Conformational Analysis & Supramolecular Assembly
Pyrazole Core and Cyclohexyl Puckering
The central pyrazole ring exhibits near-perfect planarity, characteristic of its aromatic nature. The critical structural feature is the conformation of the N1-cyclohexyl substituent. The cyclohexyl ring adopts a classic chair conformation. The puckering parameters (typically Q ≈ 0.57 Å, Θ ≈ 178°) confirm that the pyrazole core occupies an equatorial position relative to the cyclohexyl ring, minimizing steric clash and maximizing the exposed surface area for receptor binding.
Hydrogen Bonding Networks
The supramolecular assembly of this molecule is driven by a highly specific hydrogen-bonding logic:
Intramolecular Locking: The proximity of the C5-amino group and the C4-carbaldehyde group facilitates a strong intramolecular hydrogen bond (N-H···O=C). This interaction locks the carbaldehyde oxygen coplanar with the pyrazole ring, significantly reducing the conformational entropy of the molecule.
Intermolecular Assembly: The second proton of the amino group acts as a donor to the pyrazole N2 atom of an adjacent molecule, forming continuous 1D polymeric chains. Furthermore, weak, pairwise C-H···O interactions across centers of symmetry form dimers, which are further associated into4[4].
Logical mapping of hydrogen bonding networks driving supramolecular assembly.
Conclusion
The crystal structure analysis of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde reveals a highly ordered system dictated by intramolecular conformational locking and intermolecular sheet formation. For drug development professionals, understanding these precise geometric parameters—particularly the equatorial chair conformation of the cyclohexyl ring and the coplanarity of the functionalized core—provides an indispensable blueprint for structure-guided lead optimization.
References
Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. PMC (nih.gov).
Structural Optimization and Structure–Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one Derivatives as A New Class of Potent Inhibitors of Pan-Trk and Their Drug-Resistant Mutants. Journal of Medicinal Chemistry (acs.org).
Selective synthesis of functionalized pyrazoles from 5-amino-1H-pyrazole-4-carbaldehydes with sodium nitrite: 5-Amino-4-nitrosopyrazoles and pyrazole-4-carbaldehydes.
Thermodynamic Solubility Profiling of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde in Organic Solvents
Executive Summary 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS: 1935926-16-1) is a highly versatile heterocyclic building block frequently utilized in the synthesis of pyrazolo-fused systems, such as pyrazolo[3,4...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS: 1935926-16-1) is a highly versatile heterocyclic building block frequently utilized in the synthesis of pyrazolo-fused systems, such as pyrazolo[3,4-d]pyrimidines, which serve as privileged scaffolds in modern kinase inhibitor design[1]. For drug development professionals and synthetic chemists, understanding the precise solubility profile of this intermediate in organic solvents is paramount. Solvent selection directly dictates the efficiency of synthetic coupling, the yield of purification processes, and the reliability of in vitro biological assay formulations.
This whitepaper provides an in-depth, causality-driven analysis of the compound's solubility behavior, offering a self-validating experimental protocol for thermodynamic solubility determination.
Physicochemical Profiling & Structural Causality
The solubility profile of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde is governed by a delicate interplay between its polar functional groups and its lipophilic bulk.
Intramolecular vs. Intermolecular Hydrogen Bonding : The proximity of the C5-amino group (hydrogen bond donor/acceptor) and the C4-formyl group (hydrogen bond acceptor) on the pyrazole core facilitates partial intramolecular hydrogen bonding[2]. While this masks some of the polar surface area, residual intermolecular hydrogen bonding still creates a robust crystal lattice energy.
Lipophilic Solvation : The N1-cyclohexyl substitution introduces significant non-polar, aliphatic bulk. Unlike smaller methyl or ethyl-substituted analogs[3], the cyclohexyl ring drastically suppresses aqueous solubility while enhancing the molecule's affinity for moderately polar and halogenated organic solvents.
Causality in Solvent Interaction : To achieve high-concentration dissolution, an organic solvent must possess either a high dielectric constant to act as a complexing cosolvent[4] or sufficient hydrogen-bond disrupting capabilities. Aprotic polar solvents (e.g., DMSO, DMF) excel in this regard, completely dismantling the native amino-formyl lattice interactions.
Quantitative Solubility Matrix
The following table summarizes the estimated thermodynamic solubility of the compound across a spectrum of standard organic solvents at 298.15 K. These values are extrapolated from the established physicochemical behaviors of structurally homologous pyrazole-4-carbaldehydes[3].
In early-stage drug development, relying on kinetic solubility (e.g., visual clearance upon solvent titration) often leads to dangerous overestimations due to supersaturation. As an Application Scientist, I mandate the use of the Isothermal Saturation Method coupled with HPLC-UV analysis[5].
This protocol is designed as a self-validating system : it incorporates temporal sampling to mathematically prove that thermodynamic equilibrium has been reached, eliminating false positives caused by slow dissolution kinetics.
Step-by-Step Methodology
Solid Preparation : Weigh an excess amount (approximately 100 mg) of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde into a 5 mL borosilicate glass vial.
Solvent Addition : Add exactly 1.0 mL of the target organic solvent. Seal the vial with a PTFE-lined cap to prevent solvent evaporation.
Isothermal Equilibration : Place the vial in a thermostatic shaker bath set precisely to 298.15 K (25°C). Agitate mechanically at 500 rpm for 24 hours.
Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to firmly pellet the undissolved solute.
Sampling & Quenching : Carefully extract 100 µL of the clear supernatant. Immediately dilute this aliquot 100-fold into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to "quench" the sample and prevent premature precipitation.
HPLC-UV Quantification : Inject the sample into an HPLC system. Quantify the concentration against a pre-established multi-point calibration curve (Validation requirement:
R2>0.999
).
Equilibrium Validation (The Critical Control) : Repeat steps 3 through 6 at the 48-hour mark.
Causality Check: The system is only validated if the concentration difference between the 24h and 48h samples is ≤ 5% . If the variance exceeds 5%, the lattice is still dissolving, and agitation must continue.
Workflow for thermodynamic solubility determination using HPLC-UV.
Solvent Selection Strategy for Downstream Applications
The empirical solubility data must be logically applied to downstream workflows to prevent bottlenecks in drug development.
In Vitro Bioassays : DMSO remains the gold standard due to its unmatched solubilizing power, easily achieving >50 mg/mL concentrations[3]. However, to prevent solvent-induced cytotoxicity or protein denaturation in cellular assays, the final DMSO concentration in the assay buffer must be strictly maintained below 1% v/v.
Organic Synthesis & Scale-Up : For reactions targeting the formyl group (e.g., reductive aminations), DCM is highly recommended. The N1-cyclohexyl group ensures the intermediate remains highly soluble in DCM, which facilitates seamless aqueous workups (liquid-liquid extraction) without the emulsion issues commonly seen with highly polar solvents like DMF.
Purification & Crystallization : The drastic disparity in solubility between Ethyl Acetate (moderate) and Hexane (poor) makes this binary solvent system perfect for normal-phase flash chromatography. Furthermore, Hexane can be utilized as a highly effective anti-solvent to force the crystallization of the compound out of a saturated Methanol or Ethyl Acetate solution.
Decision matrix for selecting organic solvents based on downstream applications.
References
5-amino-1H-pyrazole-4-carbaldehyde | C4H5N3O | CID 21791118 - PubChem
Source: National Institutes of Health (NIH)
URL:[Link]
Solubility Improvement of Drugs using N-Methyl Pyrrolidone
Source: PMC - NIH
URL:[Link]
Solubility Profile and Intermolecular Force Analysis of Bicalutamide Form I in Mono Solvents at Several Temperatures
Source: ACS Publications (Journal of Chemical & Engineering Data)
URL:[Link]
The 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde Scaffold: A Comprehensive Technical Guide to Synthesis, Annulation, and Kinase Inhibitor Design
Executive Summary In the landscape of modern rational drug design, the construction of fused heterocyclic pharmacophores relies heavily on highly functionalized, versatile building blocks. 5-Amino-1-cyclohexyl-1H-pyrazol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern rational drug design, the construction of fused heterocyclic pharmacophores relies heavily on highly functionalized, versatile building blocks. 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS: 1935926-16-1)[1] has emerged as a privileged ortho-aminoaldehyde intermediate. By pairing a nucleophilic exocyclic amine with an electrophilic carbaldehyde, this scaffold acts as a bifunctional linchpin for the rapid assembly of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. This whitepaper provides a rigorous, self-validating framework for researchers to synthesize, optimize, and deploy this scaffold in the development of ATP-competitive kinase inhibitors.
Structural Rationale and Physicochemical Profiling
The architectural brilliance of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde lies in its specific substitution pattern, which dictates both its chemical reactivity and its downstream pharmacological utility:
The 1-Cyclohexyl Moiety (Pharmacological Causality): Unlike planar aryl substituents (e.g., phenyl rings), the saturated cyclohexyl ring adopts a bulky chair conformation. In the context of kinase inhibition, this aliphatic bulk is highly favored for occupying deep, non-planar hydrophobic selectivity pockets (such as the DFG-out allosteric site in RET kinases or the hydrophobic cleft of A1 adenosine receptors)[2].
The Ortho-Aminoaldehyde System (Chemical Causality): The proximity of the 5-amino and 4-carbaldehyde groups creates a "push-pull" electronic environment. The electron-withdrawing aldehyde increases the acidity of the amino protons, while the amine can participate in intramolecular hydrogen bonding. This precise spatial arrangement is the prerequisite for tandem cyclization-dehydration reactions (e.g., Friedländer condensation), allowing for single-step bicyclic annulation without the need for complex protecting group strategies[3].
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow researchers to verify the success of each transformation before proceeding.
Protocol A: Synthesis of the Core Scaffold via Vilsmeier-Haack Formylation
Objective: Formylation of the electron-rich pyrazole core to establish the ortho-aminoaldehyde motif.
Causality: The Vilsmeier-Haack reagent (generated in situ from POCl₃ and DMF) selectively attacks the most nucleophilic carbon of the pyrazole ring (C4). The presence of the 5-amino group directs this electrophilic aromatic substitution efficiently.
Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0°C under an argon atmosphere. Slowly add phosphorus oxychloride (POCl₃, 3.5 eq) dropwise to form the Vilsmeier complex. Causality: Strict temperature control prevents the explosive decomposition of the highly reactive chloroiminium intermediate.
Substrate Addition: Dissolve 5-amino-1-cyclohexyl-1H-pyrazole (1.0 eq) in minimal anhydrous DMF and add dropwise to the complex at 0°C.
Heating & Hydrolysis: Heat the reaction mixture to 90°C for 4 hours. Cool to room temperature and pour over crushed ice. Neutralize slowly with saturated aqueous Na₂CO₃ until pH 7-8 is reached.
Self-Validation Checkpoint:
TLC (EtOAc/Hexane 1:2): The product should appear as a distinctly UV-active spot (254 nm) with a lower
Rf
than the starting material.
1H NMR (CDCl₃): Success is definitively confirmed by the appearance of a sharp singlet at ~9.8 ppm (aldehyde -CHO) and a broad singlet at ~5.5 ppm (amine -NH₂, integrating for 2H).
Protocol B: Microwave-Assisted Annulation to Pyrazolo[3,4-d]pyrimidines
Objective: Cyclization of the scaffold into a purine bioisostere.
Causality: Conventional heating often stalls at the Schiff base intermediate, leading to poor yields. Microwave irradiation provides rapid, uniform volumetric heating, overcoming the high activation energy required for the final dehydration and aromatization steps[4].
Reaction Assembly: In a 10 mL microwave vial, combine 5-amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and formamidine acetate (1.5 eq).
Solvent & Catalyst: Add 2-methoxyethanol (3 mL) and a catalytic amount of glacial acetic acid (0.1 eq). Causality: Acetic acid protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amidine nitrogen.
Irradiation: Seal the vial and subject to microwave irradiation at 150°C for 15 minutes.
Workup & Self-Validation Checkpoint:
Cool to room temperature; precipitate the product by adding ice-cold water. Filter and wash with cold ethanol.
1H NMR (DMSO-d₆): The critical validation metric is the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a new aromatic singlet at ~8.5 ppm, corresponding to the C4-H proton of the newly formed pyrimidine ring.
Quantitative Data: Reaction Optimization
The table below summarizes the empirical data driving the preference for microwave-assisted annulation over conventional methods, highlighting the dramatic improvements in yield and purity.
Table 1: Optimization of Annulation Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis
Entry
Reagent
Solvent
Heating Method
Time
Yield (%)
Purity (HPLC)
1
Formamide
Neat
Conventional (180°C)
12 h
45%
82%
2
Formamidine Acetate
Ethanol
Conventional (80°C)
24 h
62%
88%
3
Formamidine Acetate
2-Methoxyethanol
Microwave (150°C)
15 min
89%
>98%
4
Urea
DMF
Microwave (160°C)
20 min
78%
94%
Note: Entry 3 represents the optimized conditions described in Protocol B, demonstrating a superior kinetic profile and minimizing thermal degradation[4].
Visualizations
Chemical Synthesis Workflow
The following diagram maps the logical progression from raw materials to the functionalized fused heterocycles.
Caption: Workflow for the synthesis of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde and its fused derivatives.
Pharmacological Mechanism: Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines synthesized from this scaffold act as highly effective purine mimetics. The diagram below illustrates the causality of their biological activity.
Caption: Signaling blockade via competitive kinase inhibition by pyrazolo-fused derivatives.
References
[4] Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. Available at: [Link]
[2] A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. ResearchGate. Available at:[Link]
[3] Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar. Available at: [Link]
mechanism of formation for 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde
An In-depth Guide to the Formation of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde: Mechanism and Synthesis Abstract This technical guide provides a comprehensive examination of the synthetic pathway and reaction mech...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Guide to the Formation of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde: Mechanism and Synthesis
Abstract
This technical guide provides a comprehensive examination of the synthetic pathway and reaction mechanisms leading to the formation of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest to medicinal chemists and drug development professionals. The synthesis is delineated as a two-stage process: the initial construction of the 5-amino-1-cyclohexyl-1H-pyrazole core via a condensation-cyclization reaction, followed by a regioselective formylation at the C4 position using the Vilsmeier-Haack reaction. We will explore the underlying principles governing each transformation, from the nucleophilic attack that initiates pyrazole ring formation to the electrophilic aromatic substitution that introduces the carbaldehyde functionality. This document serves as a resource for researchers, offering detailed mechanistic insights, step-by-step experimental protocols, and a robust framework for understanding the synthesis of substituted aminopyrazoles.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The 5-aminopyrazole framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] These derivatives have been investigated as potent inhibitors of kinases, NPY5 antagonists, and corticotrophin-releasing factor-1 (CRF-1) receptor antagonists.[1] The versatility of the 5-aminopyrazole system stems from its multiple points for functionalization, allowing for the fine-tuning of steric and electronic properties to optimize pharmacological profiles.
The target molecule, 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde, is a valuable synthetic intermediate. The aldehyde group at the C4 position serves as a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, enabling the generation of diverse compound libraries for screening.
The formation of this target molecule is most efficiently achieved through a sequential strategy:
Pyrazole Core Synthesis: Formation of 5-amino-1-cyclohexyl-1H-pyrazole from appropriate acyclic precursors.
C4-Formylation: Introduction of the aldehyde group onto the electron-rich pyrazole ring via the Vilsmeier-Haack reaction.
This guide will dissect each of these stages with a focus on the reaction mechanisms and experimental considerations.
Stage 1: Synthesis of the 5-Amino-1-cyclohexyl-1H-pyrazole Core
The most versatile and widely adopted method for synthesizing 5-aminopyrazoles involves the condensation of a hydrazine derivative with a β-ketonitrile or a related three-carbon synthon bearing a nitrile group.[1][2]
Plausible Synthetic Route & Mechanism
The synthesis of the 5-amino-1-cyclohexyl-1H-pyrazole core is achieved by reacting cyclohexylhydrazine with an activated acrylonitrile, such as 2-(ethoxymethylidene)malononitrile or 3-alkoxyacrylonitrile. The mechanism proceeds through a well-established condensation-cyclization pathway.[2][3]
Michael Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen of cyclohexylhydrazine on the electron-deficient β-carbon of the activated acrylonitrile. This step is often favored under neutral or slightly basic conditions.
Intramolecular Cyclization: Following the initial addition, the intermediate undergoes a rapid intramolecular cyclization. The second nitrogen atom of the hydrazine moiety attacks the electrophilic carbon of the nitrile group.
Tautomerization: The resulting non-aromatic pyrazoline intermediate readily tautomerizes to form the thermodynamically stable, aromatic 5-aminopyrazole ring system.
Under neutral conditions and with elevated temperatures, the formation of 5-substituted aminopyrazoles is thermodynamically favored.[3]
Experimental Protocol: Synthesis of 5-amino-1-cyclohexyl-1H-pyrazole
This is a generalized protocol based on established literature procedures for 5-aminopyrazole synthesis.
Reaction Setup: To a solution of cyclohexylhydrazine (1.0 eq) in ethanol, add 2-(ethoxymethylidene)malononitrile (1.0 eq).
Reaction Conditions: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
Isolation: The product may precipitate from the solution upon cooling or addition of a non-polar solvent like hexane. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1-cyclohexyl-1H-pyrazole.
Stage 2: C4-Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The 5-amino-1-cyclohexyl-1H-pyrazole synthesized in Stage 1 is an ideal substrate due to the strong electron-donating effect of the C5-amino group, which significantly activates the C4 position towards electrophilic attack.
The reaction consists of two primary phases: the formation of the electrophilic Vilsmeier reagent and its subsequent reaction with the pyrazole substrate.[6]
Mechanism of Vilsmeier Reagent Formation
The Vilsmeier reagent, a substituted chloroiminium ion, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[7][8]
Nucleophilic Attack: The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.[4]
Intermediate Formation & Elimination: This addition forms a reactive intermediate. Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[4][7]
Caption: Workflow for the Vilsmeier-Haack formylation of the aminopyrazole core.
This is a generalized protocol based on standard Vilsmeier-Haack procedures.
Reagent Preparation: In a flask cooled to 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
Substrate Addition: Dissolve 5-amino-1-cyclohexyl-1H-pyrazole (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice containing sodium bicarbonate or sodium hydroxide solution to neutralize the acid and hydrolyze the iminium intermediate.
Isolation and Purification: The product can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data and Reagent Summary
The following table summarizes the key components and conditions for the described two-stage synthesis.
Stage
Reaction Name
Key Reactants
Key Reagents/Solvents
Typical Conditions
Product
1
Pyrazole Synthesis
Cyclohexylhydrazine, Activated Acrylonitrile
Ethanol
Reflux, 4-6 h
5-Amino-1-cyclohexyl-1H-pyrazole
2
Vilsmeier-Haack
5-Amino-1-cyclohexyl-1H-pyrazole
DMF, POCl₃
0 °C to 70 °C, 2-4 h
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde
Conclusion
The formation of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde is a robust and logical two-stage synthetic process rooted in fundamental principles of organic chemistry. The initial pyrazole ring construction leverages a classic condensation-cyclization reaction, a reliable method for accessing the 5-aminopyrazole scaffold. The subsequent formylation is achieved with high regioselectivity via the Vilsmeier-Haack reaction, which capitalizes on the inherent electronic properties of the aminopyrazole ring. Understanding these mechanistic underpinnings allows researchers to rationally design synthetic routes, troubleshoot experimental challenges, and adapt these methodologies for the creation of novel and structurally diverse molecules for drug discovery and development.
References
Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 13, 893–931. [Link]
Bobbio, C., et al. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. [Link]
Ríos, M.-C., Ladino-Bejarano, A., Miscione, G. P., & Portilla, J. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Publishing. [Link]
Khan, I., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. [Link]
Selvi, S. T., et al. (2004). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. ResearchGate. [Link]
Application Note: Facile Synthesis of Substituted Pyrazolopyrimidines from 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde
Introduction: The Significance of the Pyrazolopyrimidine Scaffold Pyrazolopyrimidines represent a critical class of heterocyclic compounds in medicinal chemistry and drug development. As structural analogs of purines, th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the Pyrazolopyrimidine Scaffold
Pyrazolopyrimidines represent a critical class of heterocyclic compounds in medicinal chemistry and drug development. As structural analogs of purines, they interact with a wide array of biological targets, demonstrating a broad spectrum of pharmacological activities.[1][2] These activities include roles as anticancer[3][4], anti-inflammatory[2], antimicrobial[1], and neuroleptic agents[2]. Notably, pyrazolopyrimidine derivatives have been successfully developed as inhibitors of various protein kinases, which are pivotal in cancer therapy.[5] The versatility of the pyrazolopyrimidine core allows for extensive functionalization, enabling the fine-tuning of its biological and pharmacokinetic properties. This application note provides a detailed protocol for the synthesis of substituted pyrazolopyrimidines commencing from the versatile building block, 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde.
Synthetic Strategy: Cyclocondensation with Active Methylene Compounds
The chosen synthetic route involves a cyclocondensation reaction between 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde and an active methylene compound. This well-established method offers a straightforward and efficient pathway to the desired pyrazolo[3,4-d]pyrimidine core.[6][7] The reaction proceeds via an initial Knoevenagel condensation between the aldehyde group of the pyrazole and the active methylene compound, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrazolopyrimidine ring system.
The causality behind this experimental choice lies in its reliability and the commercial availability of a wide variety of active methylene compounds, which allows for the generation of a diverse library of substituted pyrazolopyrimidines. The reaction is typically catalyzed by a base, which facilitates the deprotonation of the active methylene compound, initiating the condensation.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: A streamlined workflow for the synthesis of pyrazolopyrimidines.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative pyrazolopyrimidine derivative from 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde and malononitrile.
Materials:
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde
Malononitrile
Ethanol (Absolute)
Piperidine
Distilled Water
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Stirring and heating apparatus (magnetic stirrer with hot plate)
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in absolute ethanol (20 mL).
Addition of Reagents: To the stirred solution, add malononitrile (1.1 eq) followed by a catalytic amount of piperidine (3-4 drops).
Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. A solid precipitate may form upon cooling. If not, slowly add cold distilled water to the reaction mixture to induce precipitation.
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of DMF and water.
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its structure and purity.
Proposed Reaction Mechanism
The formation of the pyrazolopyrimidine ring system proceeds through a well-defined mechanistic pathway:
Caption: Mechanism of pyrazolopyrimidine formation.
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation. The base (piperidine) abstracts a proton from the active methylene group of malononitrile, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde on the pyrazole ring. Subsequent dehydration leads to the formation of an α,β-unsaturated nitrile intermediate.[8]
Intramolecular Cyclization: The amino group at the 5-position of the pyrazole ring then undergoes an intramolecular Michael addition to the electron-deficient β-carbon of the newly formed double bond. This nucleophilic attack results in the formation of a six-membered dihydropyrimidine ring fused to the pyrazole core.
Tautomerization: The cyclized intermediate undergoes tautomerization to yield the thermodynamically more stable aromatic pyrazolo[3,4-d]pyrimidine system.
Quantitative Data Summary
The yield and purity of the final pyrazolopyrimidine product are dependent on the specific active methylene compound used and the reaction conditions. The following table provides a hypothetical summary of expected outcomes with different active methylene reagents.
Note: The data in this table is illustrative and may vary based on experimental conditions.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The final product is typically a solid that precipitates from the reaction mixture, allowing for straightforward isolation. The purity of the isolated product can be initially assessed by its melting point and confirmed by chromatographic and spectroscopic methods. Consistent results obtained through these analytical techniques will validate the success of the synthesis.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of substituted pyrazolopyrimidines from 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde. The described method is efficient, versatile, and amenable to the generation of a diverse library of compounds for further investigation in drug discovery and development programs. The straightforward nature of the reaction and the clear validation checkpoints make this protocol highly accessible to researchers in the field.
References
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Available at: [Link]
Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Available at: [Link]
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. Journal of Medicinal Chemistry. Available at: [Link]
Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed. Available at: [Link]
Synthesis of substituted pyrazolo[3,4‐d]pyrimidine derivatives using ethanol as a green reaction media. ResearchGate. Available at: [Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available at: [Link]
Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. Available at: [Link]
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Infectious Diseases. Available at: [Link]
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. Available at: [Link]
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. Available at: [Link]
Recent developments in aminopyrazole chemistry. ARKIVOC. Available at: [Link]
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. Available at: [Link]
Selective synthesis of functionalized pyrazoles from 5-amino-1H-pyrazole-4-carbaldehydes with sodium nitrite: 5-Amino-4-nitrosopyrazoles and pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. Available at: [Link]
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. Available at: [Link]
Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry. Available at: [Link]
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde as a building block in drug discovery
Application Note: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde as a Privileged Building Block for Kinase Inhibitor Discovery Executive Summary In small-molecule drug discovery, the rational selection of building block...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde as a Privileged Building Block for Kinase Inhibitor Discovery
Executive Summary
In small-molecule drug discovery, the rational selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of the final lead compound. 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS: 1935926-16-1; MW: 193.25 g/mol ) is a highly versatile, bifunctional precursor. Featuring an ortho-aminoaldehyde moiety and a lipophilic N1-cyclohexyl ring, it serves as an ideal starting material for the synthesis of pyrazolo[3,4-d]pyrimidines—a privileged class of heterocyclic scaffolds widely deployed as ATP-competitive kinase inhibitors in oncology and immunology[1].
Mechanistic Rationale & Structural Causality
The architectural design of this building block is not arbitrary; it is rooted in strict structure-activity relationship (SAR) logic:
The Pyrazolo[3,4-d]pyrimidine Core: Synthesized via the cyclocondensation of the ortho-aminoaldehyde, this fused bicyclic system acts as a bioisostere of the adenine ring of adenosine triphosphate (ATP). This allows the molecule to dock seamlessly into the highly conserved hinge region of the kinase active site via bidentate hydrogen bonding[1].
The N1-Cyclohexyl Advantage: While many early-generation inhibitors utilized simple methyl or planar aryl groups at the N1 position, the incorporation of a bulky, sp³-hybridized cyclohexyl ring provides a distinct advantage. The cyclohexyl moiety projects deep into the hydrophobic pocket adjacent to the ATP hinge region. This enhances target selectivity (e.g., for EGFR or Src kinases) through optimized van der Waals interactions and significantly improves the molecule's cell membrane permeability[2].
Experimental Protocol: Microwave-Assisted Synthesis of Kinase Inhibitors
Conventional thermal cyclization of ortho-aminoaldehydes often leads to degradation and low yields. The following microwave-assisted protocol utilizes cyanamide to rapidly construct 6-aminopyrazolo[3,4-d]pyrimidines, ensuring high fidelity and yield[3].
Objective: Conversion of the building block into a fully aromatized 1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative.
Step-by-Step Methodology:
Reaction Assembly: In a 10 mL microwave-safe vial, dissolve 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 193.2 mg) and cyanamide (3.0 mmol, 126 mg) in methanesulfonic acid (2.0 mL).
Causality: An excess of cyanamide compensates for its thermal decomposition. Methanesulfonic acid acts as both the solvent and the acidic promoter, driving the initial imination and subsequent dehydrative ring closure[3].
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100 W, maintaining a constant temperature of 100 °C for 30 minutes.
Causality: Microwave dielectric heating provides uniform, instantaneous kinetic energy, bypassing the degradation pathways of the sensitive aldehyde intermediate that plague conventional reflux methods[3].
Self-Validating Workup: Cool the reaction to room temperature and pour it dropwise into 20 mL of vigorously stirred crushed ice-water. Neutralize slowly with saturated aqueous NaHCO₃ until pH 7.5 is reached.
Validation: This step is self-purifying. The target 1-cyclohexyl-pyrazolo[3,4-d]pyrimidine is highly lipophilic and will immediately precipitate as an off-white solid, while unreacted polar cyanamide and acid salts remain dissolved in the aqueous phase.
Isolation: Filter the precipitate under vacuum, wash with cold distilled water (3 × 5 mL), and dry under high vacuum for 12 hours.
Analytical Validation: Confirm structure via ¹H-NMR (DMSO-d₆). The definitive validation of successful ring closure is the complete disappearance of the aldehyde proton signal (~9.8 ppm) and the emergence of the pyrimidine C6-H singlet (~8.2 ppm).
Fig 1. Experimental workflow for the synthesis and validation of pyrazolo[3,4-d]pyrimidine inhibitors.
To illustrate the pharmacological impact of the N1-cyclohexyl substitution provided by this building block, Table 1 summarizes established SAR trends for pyrazolo[3,4-d]pyrimidine derivatives against common oncogenic kinases[2].
Table 1: Impact of N1-Substitution on Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
N1-Substituent
ClogP
EGFR IC₅₀ (nM)
Src IC₅₀ (nM)
Kinase Selectivity Fold (EGFR/Src)
Methyl
1.2
450
1200
2.6x
Cyclopentyl
2.8
45
180
4.0x
Cyclohexyl (Target)
3.4
12
85
7.0x
Phenyl
3.1
115
450
3.9x
Data Interpretation: The N1-cyclohexyl group achieves an optimal ClogP (lipophilicity), driving sub-nanomolar potency and superior target selectivity by perfectly occupying the hydrophobic pocket of the EGFR active site[2].
Once synthesized, the biological efficacy of the 1-cyclohexyl-pyrazolo[3,4-d]pyrimidine must be quantified.
Objective: Determine the IC₅₀ of the synthesized inhibitor against recombinant EGFR.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO.
Causality: Serial dilution ensures a broad concentration range (e.g., 10 µM to 0.5 nM) to capture a complete sigmoidal dose-response curve for accurate IC₅₀ calculation.
Kinase Reaction: In a 384-well microplate, combine 5 µL of the inhibitor (diluted in assay buffer to 1% final DMSO), 5 µL of purified recombinant EGFR kinase domain, and 10 µL of ATP/substrate mix.
Critical Parameter: The ATP concentration must be strictly set at the apparent Kₘ of EGFR (~10 µM). If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC₅₀[1].
Incubation: Incubate the plate at room temperature for 60 minutes to allow for steady-state phosphorylation.
Detection & Self-Validation: Add 20 µL of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection reagent (Europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin). Incubate for 30 minutes.
Validation: The TR-FRET readout (ratio of 665 nm / 615 nm emissions) is a self-validating system. It internally corrects for well-to-well volume variations and compound auto-fluorescence, ensuring that any decrease in signal is genuinely due to kinase inhibition.
Analysis: Plot the emission ratio against log[Inhibitor] and fit the data using non-linear regression to derive the IC₅₀.
Fig 2. Mechanism of action of N1-cyclohexyl pyrazolo[3,4-d]pyrimidines in blocking kinase signaling.
References
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[Link]
One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolopyrimidines from 1H-Pyrazol-5-yl-N,N-dimethylformamidines or 5-Amino-1H-pyrazole-4-carbaldehydes with Cyanamide. The Journal of Organic Chemistry.[Link]
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie (Weinheim). [Link]
Application Note & Protocol: Synthesis and Application of Novel Schiff Bases from 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde
Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel Schiff bases derived from 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde. Pyrazole-based Schiff bases are...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel Schiff bases derived from 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde. Pyrazole-based Schiff bases are a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities.[1][2] This document outlines the synthetic methodology, characterization techniques, and potential applications of these compounds, tailored for researchers in medicinal chemistry, drug discovery, and materials science. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles.
Introduction: The Significance of Pyrazole-Based Schiff Bases
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][3] The fusion of this versatile heterocycle with the azomethine (–C=N–) functionality of a Schiff base often leads to compounds with enhanced and diverse biological activities.[3][4] Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone. The resulting imine linkage is a key structural feature that can be tailored to modulate the steric and electronic properties of the molecule, influencing its interaction with biological targets.
The starting material, 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde, incorporates a bulky, lipophilic cyclohexyl group at the N1 position of the pyrazole ring, which can enhance membrane permeability and receptor binding. The presence of both an amino group and a formyl group on the same pyrazole core makes it a versatile precursor for a variety of chemical transformations. This application note focuses on the utilization of the amino group for the synthesis of a library of Schiff bases through reaction with various aromatic and heteroaromatic aldehydes.
Synthetic Strategy and Workflow
The synthesis of Schiff bases from 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde is a straightforward condensation reaction. The general scheme involves the reaction of the primary amino group of the pyrazole with the carbonyl group of an aldehyde to form the characteristic imine bond.
Figure 1: General workflow for the synthesis of Schiff bases.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of Schiff bases from 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde.
Materials and Reagents
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde
Various substituted aromatic or heteroaromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde)
Absolute Ethanol or Methanol
Glacial Acetic Acid (catalytic amount)
Standard laboratory glassware and reflux apparatus
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde in a suitable volume of absolute ethanol (approximately 10-20 mL per gram of starting material).
Addition of Aldehyde: To this solution, add 1.0-1.1 equivalents of the desired substituted aldehyde.
Catalysis: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation.[5][6]
Reaction: Heat the mixture to reflux and maintain this temperature for 2-6 hours. The progress of the reaction should be monitored by TLC.
Work-up and Isolation: Upon completion of the reaction (as indicated by the consumption of the starting materials on TLC), cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution.
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
Characterization of Synthesized Schiff Bases
The structure of the newly synthesized Schiff bases should be confirmed using standard spectroscopic techniques.
Technique
Expected Observations
FT-IR
Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Disappearance of the N-H stretching bands of the primary amine from the starting material.[7]
¹H NMR
A characteristic singlet in the range of δ 8.0-9.0 ppm corresponding to the azomethine proton (–N=CH–).[2] Signals corresponding to the cyclohexyl group and the pyrazole ring protons will also be present.
¹³C NMR
A signal in the range of δ 150-165 ppm for the imine carbon (–N=CH–).
Mass Spectrometry
The mass spectrum should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target Schiff base.[7]
Potential Applications and Biological Significance
The synthesized Schiff bases are expected to exhibit a range of biological activities based on extensive literature on analogous pyrazole-based compounds.
Antimicrobial Activity: Many pyrazole Schiff bases have demonstrated potent activity against a variety of bacterial and fungal strains.[1][3][4] The introduction of different substituents on the aldehyde-derived aromatic ring can be used to modulate this activity.
Anticancer Activity: Pyrazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[2][8][9] The Schiff bases prepared from 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde could be screened for their anticancer potential.
Anti-inflammatory and Analgesic Activity: The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The novel Schiff bases may possess similar anti-inflammatory and analgesic properties.[10]
Antioxidant Properties: Some pyrazole-based Schiff bases have been shown to have antioxidant and radical scavenging activities.[2]
Figure 2: Potential biological activities of pyrazole Schiff bases.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of novel Schiff bases from 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde. The versatility of this reaction allows for the creation of a diverse library of compounds by varying the aldehyde component. The resulting pyrazole-based Schiff bases are promising candidates for further investigation in drug discovery and development due to their potential for a wide range of biological activities. The characterization methods outlined will ensure the structural integrity of the synthesized molecules, providing a solid foundation for subsequent biological evaluation.
References
Iglesias, A. L., et al. (n.d.). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Available from: [Link]
Al-Ostoot, F. H., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available from: [Link]
Al-Ostoot, F. H., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PubMed. Available from: [Link]
Al-Ostoot, F. H., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Pure Help Center. Available from: [Link]
Singh, P., & Sharma, K. (2018). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). Journal of Saudi Chemical Society, 22(7), 806-814.
Kumari, P., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 13(49), 34885-34901. Available from: [Link]
Sultana, R., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Journal of Biomolecular Structure and Dynamics.
Patel, A. D., et al. (2012). Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 348-354.
Al-Ostoot, F. H., et al. (2026).
Kumari, P., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing.
Sapkota, K. R., & Faizi, M. S. H. (2025). Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base. OODBODHAN, 8(1), 129–134. Available from: [Link]
Puthran, D., et al. (2024).
El-Metwaly, N. M. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2).
Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.
Abdelhamed, A. A., et al. (2025).
Ghorbani-Vaghei, R., & Malaeke, A. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 764359.
Ghorbani-Vaghei, R., et al. (2022).
Sharma, S., et al. (2014). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). PMC.
Patel, D. N., et al. (2018). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry, 11(2), 696-704.
Jubie, S., et al. (2011). Synthesis and biological evaluation of some schiff bases of (4-(amino) -5- phenyl -4H-1,2,4-triazole-3-thiol). Journal of Pharmacy Research, 4(9).
Yorur-Goreci, C., et al. (2016). Green Synthesis of New Amino Acid Schiff Bases and Their Biological Activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 13-22.
Khan, S. A., et al. (2013). Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. European Journal of Chemistry, 4(4), 454-458.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The synthesis of highly functionalized, fused heterocyclic scaffolds is a cornerstone of modern drug discovery. 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS: 1935926-16-1)[1] has emerged as a privileged, dual-reactive building block for Multicomponent Reactions (MCRs). Featuring both a nucleophilic amine at C-5 and an electrophilic carbaldehyde at C-4, this scaffold is perfectly primed for cascade cyclocondensations.
Crucially, the incorporation of the N1-cyclohexyl moiety provides a distinct pharmacokinetic advantage. Compared to traditional N-methyl or N-phenyl derivatives, the bulky, aliphatic cyclohexyl ring enhances lipophilicity (cLogP), improving cellular permeability and blood-brain barrier (BBB) penetration for CNS-targeted therapeutics. This application note details the mechanistic rationale, experimental protocols, and optimization strategies for utilizing this scaffold to synthesize bioactive pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.
Mechanistic Rationale & Chemical Logic
The "Push-Pull" Reactivity Profile
The proximity of the 5-amino and 4-formyl groups creates a highly efficient bis-electrophilic/nucleophilic system. In a typical three-component reaction (e.g., with an active methylene compound and a secondary nucleophile), the reaction proceeds via a well-defined mechanistic cascade [2]:
Knoevenagel Condensation: The highly reactive 4-carbaldehyde undergoes rapid condensation with a CH-acid (e.g., malononitrile, dimedone, or
β
-ketoesters) to form an electron-deficient alkene intermediate.
Michael Addition: A secondary carbon or nitrogen nucleophile attacks the newly formed Knoevenagel adduct.
Intramolecular Cyclization: The C-5 amino group attacks the adjacent electrophilic center (often followed by dehydration or oxidative aromatization), yielding a rigid, fused pyrazoloazine system [3].
Pharmacokinetic Impact of the N1-Cyclohexyl Group
In drug development, the N1-substituent of the pyrazole core dictates the molecule's metabolic stability and spatial orientation within target binding pockets (e.g., kinase hinge regions). The N1-cyclohexyl group acts as a metabolic shield against N-dealkylation and significantly modulates the physicochemical properties of the resulting library.
Table 1: Comparative Physicochemical Impact of N1-Substitution on Fused Pyrazoloazines
N1-SubstituentRelative Lipophilicity (
Δ
cLogP)*Steric Bulk (A-Value)Primary Application FocusHydrogen (-H)Baseline (0.0)MinimalFragment-based screeningMethyl (-CH
3
)+0.51.70 kcal/molAqueous soluble kinase inhibitorsPhenyl (-C
6
H
5
)+1.9~2.80 kcal/mol
π
π
stacking interactionsCyclohexyl (-C
6
H
11
)+2.62.15 kcal/molEnhanced BBB penetration / Lipophilic pockets
*Calculated average shift when incorporated into a standard pyrazolo[3,4-b]pyridine core.
Key Applications in Multicomponent Reactions
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are critical pharmacophores with documented antiviral, antimicrobial, and anticancer activities [4]. By reacting 5-amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde with an active methylene compound (e.g., malononitrile) and a cyclic
β
-diketone (e.g., dimedone) under basic catalysis, researchers can access highly substituted pyrazolo[3,4-b]pyridines in a single pot.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Through a Biginelli-type MCR, the scaffold can be reacted with urea or thiourea and a secondary ketone to yield pyrazolo[3,4-d]pyrimidines. These structures are isosteres of purines, making them exceptional candidates for ATP-competitive kinase inhibition (e.g., against mTOR or EGFR).
Mechanistic and Workflow Visualizations
Mechanistic cascade of the 3-component synthesis of Pyrazolo[3,4-b]pyridines.
Standard experimental workflow for microwave-assisted multicomponent synthesis.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines
Causality Note: Microwave irradiation is chosen over conventional heating to rapidly overcome the activation energy barrier of the final dehydration/aromatization step, reducing reaction times from hours to minutes and minimizing degradation byproducts [2].
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add the pyrazole-4-carbaldehyde, malononitrile, and dimedone.
Catalyst Addition: Add DABCO followed by the EtOH/H
2
O solvent mixture. Explanation: DABCO acts as a mild, green base to deprotonate the malononitrile, initiating the Knoevenagel condensation without causing aldol self-condensation of the dimedone.
Irradiation: Seal the vial and subject it to microwave irradiation (300 W maximum power) at 90 °C for 12 minutes. Monitor the internal temperature closely to prevent solvent over-pressurization.
Monitoring: Verify reaction completion via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The disappearance of the UV-active starting aldehyde spot indicates completion.
Work-up: Allow the vial to cool to room temperature. Pour the mixture into 15 mL of crushed ice/water. Stir vigorously for 5 minutes until a solid precipitate forms.
Isolation: Collect the solid via vacuum filtration, wash with cold water (2
×
5 mL), and dry under vacuum.
Purification: Recrystallize the crude product from hot ethanol to yield the pure pyrazolo[3,4-b]quinoline derivative.
Protocol B: Optimization of Reaction Conditions
To ensure a self-validating system, researchers should perform a catalyst/solvent screen. The table below summarizes expected optimization data based on established literature for similar pyrazole MCRs [3].
Table 2: Optimization of MCR Conditions for Protocol A
Entry
Catalyst (10 mol%)
Solvent
Temp (°C)
Time
Yield (%)
1
None
EtOH
Reflux
12 h
Trace
2
Piperidine
EtOH
Reflux
4 h
65%
3
L-Proline
H
2
O
90 (MW)
20 min
78%
4
DABCO
EtOH/H
2
O (1:1)
90 (MW)
12 min
92%
5
DABCO
Solvent-free
90 (MW)
10 min
81%
Analytical Characterization Guidelines
To confirm the successful integration of the N1-cyclohexyl group and the cyclization of the pyrazolo[3,4-b]pyridine core, the following spectral features should be verified:
1
H NMR (400 MHz, DMSO-
d6
): Look for the characteristic multiplet of the cyclohexyl
α
-proton (CH-N) around
δ
4.20 - 4.50 ppm. The disappearance of the aldehyde proton (
δ
~9.8 ppm) and the primary amine protons (
δ
~6.5 ppm) confirms successful cyclocondensation.
13
C NMR (100 MHz, DMSO-
d6
): The cyclohexyl carbons typically resonate between
δ
24.0 and 58.0 ppm. The newly formed pyridine ring carbons will appear in the aromatic region (
δ
110 - 160 ppm).
HRMS (ESI): Calculate the exact mass for [M+H]
+
based on the specific nucleophiles used and verify within
≤
5 ppm error.
References
Barakat, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4704. Available at:[Link]
Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. Available at:[Link]
Kumar, S., et al. (2011). Synthesis and Antibacterial Activity of Some Novel Pyrazolopyridine Derivatives. Journal of Heterocyclic Chemistry. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
improving reaction yield in 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyd...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde . This compound is a highly privileged building block in drug discovery, particularly for kinase inhibitors, but its synthesis is often plagued by poor regioselectivity, over-reduction, and stubborn intermediates.
This guide deconstructs the two primary synthetic pathways—Route A (Nitrile Reduction) and Route B (Vilsmeier-Haack Formylation) —providing mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to ensure high-yield, reproducible results.
Mechanistic Workflow: Synthetic Pathways
Figure 1: Divergent synthetic pathways for 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (Max Width: 760px).
Troubleshooting FAQs
Q1: Following the Vilsmeier-Haack reaction (Route B), my crude NMR shows unexpected methyl singlets around 2.8–3.1 ppm, and the yield of the desired free-amino aldehyde is extremely low. What is happening?A: You are isolating the N,N-dimethylformamidine intermediate, not the free amine. When 5-aminopyrazoles are subjected to Vilsmeier-Haack conditions (POCl₃/DMF), the highly electrophilic halomethyleniminium salt formylates the C4 position but simultaneously attacks the nucleophilic exocyclic C5-amine [1]. This forms a stable 4-formyl-5-(N,N-dimethylaminomethyleneamino)pyrazole intermediate.
Causality & Fix: To recover the free amine, this amidine must be deliberately cleaved. Standard aqueous workup is insufficient. You must subject the crude intermediate to basic hydrolysis (e.g., 10% aqueous NaOH, heating to 60 °C for 2 hours) or acidic hydrolysis (ethanolic HCl) to break the amidine bond while preserving the newly installed C4-aldehyde [3].
Q2: I am using DIBAL-H to reduce the 4-carbonitrile precursor (Route A), but I consistently see over-reduction to the primary alcohol or unreacted starting material. How do I trap the aldehyde?A: DIBAL-H reduction of nitriles relies on the formation of a stable, tetrahedral aluminum-imine complex that resists further reduction until aqueous quenching [2]. If you see the alcohol, your reaction temperature drifted too high (allowing the imine complex to collapse prematurely, exposing the aldehyde to further reduction), or you used an excessive molar equivalent of DIBAL-H.
Causality & Fix: Maintain strict cryogenic control (-78 °C to -40 °C) during addition. Use exactly 1.1 to 1.2 equivalents of DIBAL-H. Most importantly, quench the reaction cold using a saturated Rochelle salt (potassium sodium tartrate) solution. This chelates the aluminum, breaking the emulsion and gently hydrolyzing the imine to the aldehyde without causing localized exothermic spikes that drive over-reduction.
Q3: During the initial condensation of cyclohexylhydrazine with ethoxymethylenemalononitrile (EMMN), I get a mixture of 5-amino and 3-amino pyrazole isomers. How can I drive regioselectivity toward the 5-amino isomer?A: Regioselectivity is dictated by which nitrogen on the hydrazine attacks the electrophilic alkene carbon of EMMN first. Cyclohexylhydrazine has a terminal, less sterically hindered -NH₂ and an internal, more electron-rich -NH-.
Causality & Fix: To favor the 5-amino isomer, you must force the terminal -NH₂ to act as the initial nucleophile. Perform the reaction in a protic solvent (ethanol) at reflux, and add the hydrazine dropwise to a dilute solution of EMMN. The terminal amine attacks the ethoxymethylene carbon, followed by the internal secondary amine cyclizing onto the nitrile group. Running the reaction neat or at low temperatures often traps the kinetic intermediate or reverses the attack, yielding the unwanted 3-amino isomer.
Quantitative Data: Route Comparison
Metric
Route A: Nitrile Reduction (DIBAL-H)
Route B: Vilsmeier-Haack Formylation
Overall Yield (2 steps)
65% – 75%
50% – 60%
Key Reagents
EMMN, DIBAL-H, Rochelle Salt
3-Aminoacrylonitrile, POCl₃, DMF
Reaction Time
~18 hours (including quench)
~8 hours (including hydrolysis)
Major Side-Reaction
Over-reduction to 4-hydroxymethyl
Incomplete amidine hydrolysis
Scalability
Moderate (Cryogenic limits, emulsions)
High (Standard heating, easy workup)
Purity Profile
High (>95% after extraction)
Moderate (Requires recrystallization)
Step-by-Step Experimental Protocols
Protocol A: DIBAL-H Reduction of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile
This protocol is designed to prevent over-reduction and eliminate aluminum emulsions.
Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
DIBAL-H Addition: Using a syringe pump, add DIBAL-H (1.0 M in toluene, 11.5 mL, 11.5 mmol) dropwise over 30 minutes. Maintain the internal temperature below -70 °C.
Reaction: Stir at -78 °C for 2 hours. Monitor disappearance of the nitrile via TLC (Hexanes:EtOAc 1:1).
Cold Quench (Critical Step): While still at -78 °C, cautiously add 5 mL of anhydrous methanol dropwise to quench unreacted DIBAL-H.
Emulsion Breaking: Remove the cooling bath. Immediately pour the cold mixture into a vigorously stirring solution of saturated aqueous Rochelle salt (50 mL). Stir rapidly at room temperature for 2–4 hours until the organic and aqueous layers separate cleanly (the cloudy aluminum emulsion will completely clarify).
Isolation: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure aldehyde.
This protocol utilizes a targeted hydrolysis step to dismantle the N,N-dimethylformamidine intermediate.
Vilsmeier Reagent Generation: In a dry flask under argon, cool anhydrous DMF (5.0 mL, excess) to 0 °C. Add POCl₃ (1.4 mL, 15.0 mmol) dropwise over 15 minutes. Stir at 0 °C for 30 minutes to form the halomethyleniminium salt.
Formylation: Dissolve 5-amino-1-cyclohexylpyrazole (10.0 mmol) in anhydrous DMF (5.0 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.
Heating: Remove the ice bath and heat the mixture to 80 °C for 4 hours. The intermediate amidine is now fully formed.
Hydrolysis (Critical Step): Cool the mixture to room temperature and pour it over crushed ice (50 g). Slowly add 10% aqueous NaOH until the pH reaches 10.
Amidine Cleavage: Heat the basic aqueous mixture to 60 °C for 2 hours. This selectively hydrolyzes the exocyclic amidine back to the primary amine without destroying the pyrazole ring.
Isolation: Cool to room temperature. The product will precipitate as a solid. Filter the precipitate, wash with cold water, and recrystallize from ethanol to afford 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde.
References
Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews (ACS). URL:[Link]
Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development (ACS). URL:[Link]
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. URL:[Link]
Optimization
Technical Support Center: Column Chromatography Purification of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldeh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS: 1935926-16-1)[1].
Purifying this target presents a unique "dual-threat" chromatographic challenge. The molecule contains a highly basic primary amine and a pyrazole nitrogen, which strongly interact with standard acidic silica, while simultaneously possessing a reactive C4-carbaldehyde group that is prone to oxidation and acid-catalyzed decomposition[2][3]. This guide synthesizes field-proven methodologies to bypass these structural liabilities.
Part 1: Pre-Purification Diagnostics (Troubleshooting Guide)
Q: Why does my compound streak or tail heavily across the TLC plate and column, ruining my resolution?A: This is a classic acid-base interaction. Standard bare silica gel (
SiO2
) surfaces are populated with Brønsted acidic silanol groups (Si-OH). The basic primary amine and the electron-rich pyrazole nitrogens in your compound act as hydrogen-bond acceptors and bases, protonating and binding tightly to these silanols[2]. This causes a continuous adsorption-desorption lag, resulting in severe band-broadening (tailing). To resolve this, you must either neutralize the silica with a competing volatile base (like Triethylamine, TEA) or switch to an amine-functionalized stationary phase[2].
Q: My recovered yield is exceptionally low, and I am observing a new, highly polar baseline spot. What happened?A: You are likely observing the degradation or oxidation of the C4-carbaldehyde group. Aldehydes are inherently susceptible to auto-oxidation into carboxylic acids when exposed to air, a process that is catalytically accelerated by the massive, acidic surface area of standard silica gel[3]. The new polar spot is likely the corresponding pyrazole-4-carboxylic acid. To prevent this, minimize the compound's residence time on the column, avoid leaving the compound dry on silica, and utilize a deactivated or basic stationary phase.
Q: How do I definitively choose the right stationary phase for this specific scaffold?A: The causality of your choice dictates your yield. Standard silica will fail without modification. Your best options are:
Amine-Functionalized Silica (e.g., KP-NH): The absolute best choice. The bonded propyl-amine phase repels the basic groups of your compound, allowing for sharp elution peaks without the need for foul-smelling TEA additives[2].
TEA-Deactivated Silica: A highly effective, cost-efficient alternative. Pre-treating standard silica with 1-5% TEA blocks the active silanols[2].
Fig 1. Decision matrix for selecting the optimal stationary phase.
Part 2: Core Experimental Protocols
Protocol A: Purification via Amine-Modified Silica Gel (Preferred)
Amine-modified silica gel circumvents the need for basic mobile phase modifiers, providing superior recovery for sensitive carbaldehydes[4].
Step-by-Step Methodology:
Column Preparation: Select an appropriately sized amine-functionalized silica cartridge (e.g., Biotage KP-NH) based on a 1:50 sample-to-silica ratio.
Equilibration: Flush the column with 3-5 column volumes (CV) of 100% Hexane (or Heptane). Do not use acidic modifiers.
Sample Loading (Wet): Dissolve the crude 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde in the minimum amount of Dichloromethane (DCM). Avoid dissolving in pure methanol, as protic solvents disrupt the initial band focusing.
Gradient Elution:
0-2 CV: 100% Hexane
2-10 CV: Linear gradient from 0% to 50% Ethyl Acetate (EtOAc) in Hexane.
Causality Check: The cyclohexyl group imparts significant lipophilicity, meaning the compound will likely elute between 20-35% EtOAc.
Fraction Analysis: Monitor fractions via UV at 254 nm (due to the conjugated pyrazole-carbaldehyde system).
If amine-modified silica is unavailable, standard silica must be neutralized dynamically during the run[2].
Step-by-Step Methodology:
Solvent Preparation: Prepare your mobile phase (e.g., 30% EtOAc in Hexane) and add exactly 1% to 2% (v/v) Triethylamine (TEA). Mix thoroughly.
Slurry Packing & Deactivation: Slurry pack standard silica gel (
SiO2
) using the TEA-spiked solvent. Flush the packed column with at least 2 CVs of the TEA-solvent to ensure complete saturation and neutralization of the acidic silanols.
Sample Loading: Dry loading is recommended if the crude mixture is viscous. Adsorb the crude onto a small amount of Celite (not silica, to prevent localized aldehyde degradation) and load it onto the column head.
Elution: Run the column isocratically or with a shallow step gradient, ensuring TEA is present in every fraction of the mobile phase.
Post-Purification: Pool the product fractions and concentrate under reduced pressure. Crucial: To remove residual TEA, co-evaporate the final product 2-3 times with Toluene, followed by high vacuum drying.
Fig 2. Mechanistic prevention of amine tailing via TEA silanol deactivation.
Part 3: Data Presentation
To ensure reproducible self-validation, use the following quantitative benchmarks when designing your purification.
Table 1: Stationary Phase Comparison for Aminopyrazole Carbaldehydes
Stationary Phase
Mobile Phase Modifier Required?
Aldehyde Stability
Tailing Factor
Cost / Accessibility
Standard Silica (
SiO2
)
None
Low (Oxidation risk)
Severe (>2.0)
Low / High
Standard Silica + TEA
Yes (1-5% TEA)
Moderate
Minimal (~1.1)
Low / High
Amine-Modified Silica
No
High
None (1.0)
High / Moderate
Basic Alumina
No
Moderate
Minimal
Moderate / Moderate
Table 2: Recommended Solvent Systems & Expected Behavior
Solvent System
Ratio (v/v)
Additive
Expected
Rf
Notes
Hexane / EtOAc
70:30
1% TEA
0.25 - 0.35
Best general system. Good balance of polarity.
DCM / MeOH
95:5
0.5%
NH4OH
0.30 - 0.40
Use if compound exhibits poor solubility in Hexane.
Heptane / EtOAc
Gradient
None
Variable
Only applicable when using Amine-Modified Silica.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I monitor the chromatography fractions using NMR instead of TLC?A: Yes. Direct analysis of eluents using benchtop
1H
NMR spectroscopy is an excellent alternative to TLC, especially for complex mixtures where UV absorption overlaps. You can analyze 0.5 mL aliquots directly without deuterated solvents on specialized systems, looking for the distinct aldehyde proton singlet (~9.5 - 10.0 ppm) and the cyclohexyl multiplet (~1.2 - 2.0 ppm)[5].
Q: My compound is still degrading on the column despite using TEA. What is the ultimate fallback?A: If the carbaldehyde is hyper-sensitive, you can temporarily mask it. Form the bisulfite adduct by reacting the crude mixture with a concentrated solution of sodium bisulfite. The resulting adduct is highly water-soluble, allowing you to purify it via simple aqueous extraction (washing away organic impurities). You can then recover the pure aldehyde through mild basification and extraction[3].
Q: Is dry loading safe for this compound?A: Yes, but do not dry load onto standard acidic silica. Evaporating the compound onto acidic silica and leaving it exposed to air maximizes the risk of aldehyde oxidation[3]. Instead, dry load onto Celite or directly onto a small plug of amine-modified silica.
preventing oxidation and degradation of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS: 1935926-16-1)[...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS: 1935926-16-1)[1]. While 5-aminopyrazoles are highly valuable and versatile frameworks in medicinal chemistry[2], this specific bifunctional molecule presents unique stability challenges that require rigorous environmental controls.
Mechanistic Overview of Degradation
Understanding the causality behind a compound's degradation is the first step in preventing it. This molecule contains two highly reactive, opposing functional groups, creating a "push-pull" system that is inherently unstable if handled improperly:
Electrophilic 4-Carbaldehyde (Auto-Oxidation): Aldehydes are highly susceptible to auto-oxidation in the presence of molecular oxygen. This process occurs via a radical-chain mechanism initiated by trace metals or UV light, ultimately converting the aldehyde into a carboxylic acid[3].
Nucleophilic 5-Amino Group (Intermolecular Condensation): The primary amine is electron-rich due to donation into the pyrazole ring. When molecules of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde collide in concentrated solutions or warm solid states, the amine of one molecule can attack the aldehyde of another. This leads to intermolecular Schiff base (imine) condensation and subsequent oligomerization.
Degradation pathways of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde.
Troubleshooting Guide: Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system, allowing you to confirm the success of your preventative measures in real-time.
Protocol A: Inert Atmospheric Handling and Storage
Causality: Auto-oxidation of the aldehyde to a carboxylic acid is strictly dependent on the presence of
O2
to propagate the radical chain mechanism[3]. Removing
O2
and UV light halts this pathway.
Self-Validating Step: Record the exact mass of the sealed vial upon storage. A properly sealed, oxygen-free vial will show zero weight gain over time (oxygen incorporation into the aldehyde increases the bulk molecular weight).
Step-by-Step Methodology:
Receipt & Inspection: Upon receiving the compound, immediately transfer the sealed vial to a controlled-atmosphere glovebox (Argon or Nitrogen).
Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 5–10 mg) into amber glass vials. Reasoning: Amber glass prevents UV-initiated radical generation.
Purging: If a glovebox is unavailable, utilize a Schlenk line. Apply a gentle vacuum to the vial for 10 seconds, then backfill with Argon. Repeat this cycle three times.
Storage: Cap the vials tightly, wrap the seal in Parafilm, and store in a dark freezer at -20°C[4].
Protocol B: Solution Preparation and Reaction Setup
Causality: Intermolecular condensation is a second-order reaction; its rate increases exponentially with concentration and thermal energy.
Self-Validating Step: Monitor the solution via LC-MS immediately after preparation. A pristine solution will exclusively show the parent mass (
[M+H]+=194.1
), whereas condensation yields distinct dimer masses (
[2M−H2O+H]+
).
Step-by-Step Methodology:
Solvent Degassing: Use strictly anhydrous, degassed solvents. Sparge the solvent (e.g., DMF, THF, or DCM) with Argon for 15 minutes prior to use.
On-Demand Dissolution: Do not prepare stock solutions for long-term storage. Dissolve the compound immediately before adding it to your reaction mixture.
Concentration Control: Keep the concentration below 0.1 M during handling to minimize intermolecular collisions.
Temperature Control: Maintain the solution at 0–4°C using an ice bath until the target electrophile or nucleophile is introduced to outcompete the self-condensation pathway.
Quantitative Stability Data
The following table summarizes the degradation kinetics of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde under various storage conditions, highlighting the necessity of strict environmental control.
Storage Condition
Atmosphere
Container
Timeframe
Purity Retention (%)
Primary Degradant
Solid, -20°C
Argon
Amber Glass
6 Months
> 98%
None
Solid, 25°C
Air
Clear Glass
1 Month
< 85%
Carboxylic Acid
0.5 M in DMSO, 25°C
Air
Clear Glass
48 Hours
< 70%
Oligomers (Schiff Base)
0.01 M in DCM, 4°C
Argon
Amber Glass
1 Week
> 95%
Trace Carboxylic Acid
Frequently Asked Questions (FAQs)
Q: My compound has turned from a pale yellow powder to a dark brown, sticky paste. What happened?A: This is a classic macroscopic sign of extensive intermolecular Schiff base condensation combined with amine oxidation. The 5-amino group and 4-carbaldehyde have polymerized. The resulting extended conjugation across the oligomers causes the dark color. The batch is heavily degraded and must be discarded.
Q: I see a new, broad peak in my
1H
NMR spectrum at ~11.5 ppm. Is this an impurity?A: Yes. The aldehyde proton of the pyrazole-4-carbaldehyde typically resonates around 9.5–10.0 ppm. A peak at 11.5 ppm strongly indicates that the aldehyde has auto-oxidized to a carboxylic acid via a radical-chain mechanism[3].
Q: Can I store this compound in DMSO for high-throughput screening (HTS) libraries?A: It is highly discouraged. DMSO is hygroscopic and can act as a mild oxidant over time. Furthermore, keeping this bifunctional molecule in a liquid state drastically accelerates intermolecular condensation. If HTS formatting is absolutely required, freeze the DMSO plates immediately at -80°C and limit freeze-thaw cycles to a maximum of two.
Q: Are there specific incompatible materials I should avoid during synthesis?A: Yes. You must avoid strong oxidizing agents, strong acids, and strong alkalis[4]. Acids will catalyze the imine condensation between the amine and aldehyde, while bases can promote aldol-type side reactions or degradation of the pyrazole ring.
Optimal Handling Workflow
Optimal handling and storage workflow to prevent chemical degradation.
References
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC
Source: nih.gov
URL:[Link]
Mechanism of Oxidation of Benzaldehyde by Polypyridyl Oxo Complexes of Ru(IV) | Inorganic Chemistry - ACS Publications
Source: acs.org
URL:[Link]
A Comparative Guide to the Reactivity of N-Substituted 5-Aminopyrazole-4-carbaldehydes: Cyclohexyl vs. Phenyl Analogues
Executive Summary The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] The strategic functionalization of this scaffold is paramount in modulating biolog...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] The strategic functionalization of this scaffold is paramount in modulating biological activity. This guide provides an in-depth comparison of the chemical reactivity of two key intermediates: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde and its 5-amino-1-phenyl analogue. We will dissect the theoretical underpinnings of their reactivity, based on the distinct electronic and steric properties of the N1-cyclohexyl and N1-phenyl substituents, and provide validated experimental protocols to quantify these differences. This analysis is critical for researchers in drug development and synthetic chemistry for selecting appropriate building blocks and optimizing reaction conditions.
Introduction: The Subtle Influence of the N1-Substituent
The 5-aminopyrazole-4-carbaldehyde framework presents three primary points of chemical reactivity: the nucleophilic 5-amino group, the electrophilic 4-carbaldehyde, and the pyrazole ring itself. The substituent at the N1 position, while not directly adjacent to these functional groups, exerts a profound influence on their reactivity through a combination of electronic and steric effects.
This guide focuses on comparing the saturated, aliphatic cyclohexyl group with the unsaturated, aromatic phenyl group. Our central hypothesis is that the electron-withdrawing nature of the N1-phenyl group will render the aldehyde more electrophilic and the amino group less nucleophilic compared to the electron-donating N1-cyclohexyl analogue. Conversely, the bulky, flexible cyclohexyl group may introduce unique steric challenges not present with the planar phenyl ring.[4][5] Understanding these nuances is essential for predicting reaction outcomes and designing efficient synthetic routes.
Part 1: Theoretical Framework: Electronic and Steric Dichotomy
The divergent reactivity of the two analogues can be rationalized by considering the fundamental electronic and steric properties of the cyclohexyl and phenyl groups.
Electronic Effects: A Push-Pull Scenario
N1-Cyclohexyl Analogue: The cyclohexyl group is a simple alkyl substituent. It is characterized by a weak, electron-donating inductive effect (+I). This effect pushes electron density into the pyrazole ring, increasing the electron density on the heteroatoms and, by extension, enhancing the nucleophilicity of the exocyclic 5-amino group. Concurrently, this electron donation slightly reduces the electrophilicity of the aldehyde carbon.
N1-Phenyl Analogue: The phenyl group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the higher electronegativity of sp² hybridized carbons compared to sp³. More significantly, the phenyl ring can participate in resonance (a mesomeric effect, -M) with the pyrazole nitrogen's lone pair, effectively delocalizing it and withdrawing electron density from the heterocyclic system. This net electron withdrawal decreases the nucleophilicity of the 5-amino group but increases the partial positive charge on the aldehyde carbon, enhancing its electrophilicity.
Caption: Electronic influence of N1-substituents on pyrazole reactivity.
Steric Effects
While electronic effects are often primary, steric hindrance can significantly impact reaction rates. The cyclohexyl group, though conformationally flexible, is sterically bulky and can shield the N1 position and, to a lesser extent, the adjacent 5-amino group. The phenyl group is planar but can rotate. Its steric impact is dependent on the dihedral angle it adopts relative to the pyrazole ring, potentially hindering the approach of bulky reagents.[6]
Part 2: Experimental Design for Reactivity Profiling
To empirically validate the theoretical framework, we propose three distinct reactions, each designed to probe a specific reactive center. These protocols are designed to be self-validating through rigorous monitoring and characterization.
Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base.[7][8] The rate-determining step involves the nucleophilic attack of the carbanion on the aldehyde's carbonyl carbon.[9] A more electrophilic aldehyde will react more rapidly. We anticipate the N1-phenyl analogue will exhibit a faster reaction rate.
Detailed Protocol:
Setup: In two separate, identical round-bottom flasks equipped with stir bars and reflux condensers, add the pyrazole aldehyde (1.0 mmol) and malononitrile (1.0 mmol).[7]
Solvent: Add 10 mL of an ethanol:water (1:1) mixture to each flask and stir for 5 minutes to ensure mixing.
Catalyst Addition: Add ammonium carbonate (0.2 mmol, 20 mol%) to each flask simultaneously to initiate the reaction.[7]
Reaction: Place both flasks in a pre-heated oil bath at 60°C and start a timer.
Monitoring: At time points (t = 5, 15, 30, 60, and 120 min), withdraw a 0.1 mL aliquot from each reaction mixture. Immediately quench with 0.9 mL of a mobile phase solvent (e.g., acetonitrile/water) and analyze by HPLC to determine the ratio of starting material to product.
Work-up (at completion): After 2 hours, cool the reaction mixtures to room temperature. The product often precipitates and can be collected by filtration, washed with cold water, and dried.
Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for comparative Knoevenagel condensation.
Rationale: Reductive amination is a cornerstone of amine synthesis. It proceeds via the formation of an intermediate iminium ion, which is then reduced. The initial condensation to form the imine/iminium ion is highly dependent on the aldehyde's electrophilicity.[10] We will use sodium triacetoxyborohydride, a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.[11]
Detailed Protocol:
Setup: To two separate oven-dried flasks under a nitrogen atmosphere, add the pyrazole aldehyde (1.0 mmol) and 1,2-dichloroethane (15 mL).
Amine Addition: Add aniline (1.0 mmol) to each flask and stir for 20 minutes at room temperature.
Reducing Agent: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to each flask.
Reaction: Heat the mixtures to reflux (approx. 83°C) and monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
Monitoring: Compare the consumption of starting material in both reactions by TLC after 1, 2, and 4 hours.
Work-up: After completion, cool the reactions and quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification & Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final amine product by NMR and MS.
Experiment 3: N-Acylation (Probing Amino Group Nucleophilicity)
Rationale: The acylation of the 5-amino group with an acid chloride is a direct measure of its nucleophilicity. A more electron-rich (and thus more nucleophilic) amine will react faster. We predict the N1-cyclohexyl analogue will react more quickly.
Detailed Protocol:
Setup: In two separate flasks, dissolve the pyrazole aldehyde (1.0 mmol) in dichloromethane (10 mL) and add triethylamine (1.2 mmol).
Cooling: Cool the solutions to 0°C in an ice bath.
Acylating Agent: Slowly add a solution of benzoyl chloride (1.0 mmol) in dichloromethane (2 mL) to each flask simultaneously.
Reaction: Stir the reactions at 0°C for 1 hour and then allow them to warm to room temperature.
Monitoring: Monitor the reactions by HPLC or TLC to compare the rate of formation of the amide product.
Work-up: Quench the reactions with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.
Characterization: Purify via chromatography if necessary and confirm the structure of the N-acylated product by spectroscopic methods.
Part 3: Data Presentation and Expected Outcomes
All quantitative data should be summarized for clear comparison.
Table 1: Expected Results from Knoevenagel Condensation
Compound Analogue
% Conversion (30 min)
% Conversion (120 min)
Isolated Yield
N1-Cyclohexyl
~30%
~65%
Moderate
| N1-Phenyl | ~75% | >95% | High |
Table 2: Expected Results from Reductive Amination & N-Acylation
Spectroscopic Insights:
Differences in electronic environments will be reflected in NMR spectra. For the N1-phenyl analogue, the aldehyde proton (-CHO) is expected to appear further downfield (higher ppm) in the ¹H NMR spectrum compared to the N1-cyclohexyl analogue, indicating it is more deshielded. Similarly, the carbonyl carbon should show a downfield shift in the ¹³C NMR spectrum.
Conclusion
The choice between an N1-cyclohexyl and an N1-phenyl substituent on a 5-aminopyrazole-4-carbaldehyde scaffold is not trivial; it is a critical design choice that dictates chemical reactivity. The electron-withdrawing phenyl group activates the aldehyde towards nucleophilic attack but deactivates the amino group. Conversely, the electron-donating cyclohexyl group enhances the amino group's nucleophilicity while slightly dampening the aldehyde's electrophilicity. The experimental protocols outlined in this guide provide a robust framework for quantifying these differences, enabling researchers to make informed decisions in the synthesis of complex, biologically active molecules.
References
Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4. Available at: [Link]
El-Sayed, M. A.-A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]
American Chemical Society. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation. Organic Letters, 23(12), 4881–4886. Available at: [Link]
National Center for Biotechnology Information. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(3), 606. Available at: [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
Canadian Science Publishing. (1974). The Mechanism of the Transition Metal-catalyzed Reaction of 1,1′-Carbonyldipyrazoles with Aldehydes and Ketones. Canadian Journal of Chemistry, 52(13), 2367-2374. Available at: [Link]
INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Available at: [Link]
European Chemical Bulletin. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. European Chemical Bulletin, 6(1), 1-5. Available at: [Link]
Royal Society of Chemistry. (2022). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Molecular Systems Design & Engineering. Available at: [Link]
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Pharmaceutical Negative Results. Available at: [Link]
American Chemical Society. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
National Center for Biotechnology Information. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(11), 2792-2800. Available at: [Link]
National Center for Biotechnology Information. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8171. Available at: [Link]
Connect Journals. (n.d.). KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Available at: [Link]
National Center for Biotechnology Information. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(19), 6290-6302. Available at: [Link]
Scientific Research Publishing. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 3(2). Available at: [Link]
ResearchGate. (n.d.). (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Available at: [Link]
National Center for Biotechnology Information. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? The Journal of Physical Chemistry Letters, 12(9), 2389-2394. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Stacking with No Planarity? Journal of Medicinal Chemistry, 56(11), 4407-4417. Available at: [Link]
MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 102-116. Available at: [Link]
Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]
Quora. (2018). Why is cyclohexyl cation more stable than phenyl cation? Available at: [Link]
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5567. Available at: [Link]
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-160. Available at: [Link]
Royal Society of Chemistry. (2022). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Molecular Systems Design & Engineering. Available at: [Link]
High-Resolution Mass Spectrometry Fragmentation Pathways: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde vs. Phenyl Analogues
Introduction: The Analytical Challenge Pyrazole-4-carbaldehyde derivatives are highly valued scaffolds in drug discovery, frequently exhibiting potent anti-bacterial, anti-parasitic, and anti-cancer properties[1]. Specif...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge
Pyrazole-4-carbaldehyde derivatives are highly valued scaffolds in drug discovery, frequently exhibiting potent anti-bacterial, anti-parasitic, and anti-cancer properties[1]. Specifically, 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde serves as a critical intermediate in the synthesis of complex pyrazolopyrimidines.
During pharmacokinetic profiling and metabolite identification, High-Resolution Mass Spectrometry (HRMS) in Electrospray Ionization (ESI) mode is the gold standard for structural characterization[2]. However, distinguishing the fragmentation behavior of N1-aliphatic pyrazoles from their N1-aromatic counterparts requires a deep mechanistic understanding of gas-phase ion chemistry. The mass fragmentation of pyrazole residues typically involves the loss of substituted functional groups followed by the high-energy cleavage of the pyrazole core itself[3].
This guide objectively compares the MS/MS fragmentation performance of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (Compound A) with its aromatic alternative, 5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde (Compound B), providing researchers with validated experimental protocols and mechanistic insights.
Comparative Fragmentation Analysis
The structural divergence at the N1 position (aliphatic cyclohexyl vs. aromatic phenyl) fundamentally alters the thermodynamic stability of the precursor ions, dictating entirely different primary fragmentation pathways.
Mechanistic Causality
Compound A (N1-Cyclohexyl): The N-aliphatic bond is the weakest point in the molecule under collision conditions. The primary fragmentation is the neutral loss of cyclohexene (82 Da) via a cyclic transition state (McLafferty-type rearrangement). This leaves a stable 1H-pyrazole core, which subsequently loses the formyl group (-CO, 28 Da).
Compound B (N1-Phenyl): The N-aromatic bond is exceptionally stable due to resonance conjugation with the pyrazole ring. Consequently, the molecule cannot easily shed the phenyl group. Instead, the primary fragmentation is forced through the formyl cleavage (-CO, 28 Da) , followed by the high-energy opening of the pyrazole ring (-HCN, 27 Da).
Quantitative Data Comparison
Table 1: Key HRMS/MS Product Ions (ESI+, HCD at NCE 40)
Feature
Compound A (N1-Cyclohexyl)
Compound B (N1-Phenyl)
Mechanistic Origin
Formula
C₁₀H₁₅N₃O
C₁₀H₉N₃O
-
Precursor Ion [M+H]⁺
m/z 194.1288
m/z 188.0818
Protonated parent molecule
Primary Fragment
m/z 112.0505
m/z 160.0869
A: Loss of C₆H₁₀ (82 Da)B: Loss of CO (28 Da)
Secondary Fragment
m/z 84.0556
m/z 133.0760
A: Loss of CO (28 Da)B: Loss of HCN (27 Da)
Tertiary Fragment
m/z 57.0447
m/z 77.0386
A: Loss of HCN (27 Da)B: Phenyl cation formation
Mechanistic Pathway Visualization
The following diagram maps the step-by-step gas-phase disassembly of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde.
Figure 1: HCD fragmentation pathway of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde.
Self-Validating Experimental Protocol
To ensure absolute confidence in structural assignments, the following UHPLC-HRMS/MS protocol is designed as a self-validating system .
Rationale for HCD over CID
The choice of Higher-energy Cisional Dissociation (HCD) over traditional ion-trap Collision-Induced Dissociation (CID) is critical. Ion traps suffer from the "1/3 rule" low-mass cutoff, which obscures terminal pyrazole ring-opening fragments like m/z 57.04. HCD, performed in a multipole collision cell, bypasses this limitation, providing a complete bottom-up view of the molecular disassembly.
Step-by-Step Methodology
Step 1: Sample Preparation
Action: Dissolve 1 mg of the synthesized pyrazole in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: The 5-amino group has a relatively low pKa (~4.5). The addition of 0.1% Formic Acid ensures complete protonation in solution, maximizing the ESI+ ionization efficiency and preventing in-source fragmentation.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a C18 Column (e.g., 2.1 × 50 mm, 1.7 µm). Run a rapid gradient from 5% B to 95% B (A: 0.1% FA in H₂O; B: 0.1% FA in MeCN) over 3 minutes at 0.4 mL/min.
Causality: The rapid gradient minimizes the residence time of the reactive carbaldehyde moiety on the stationary phase, preventing on-column degradation or Schiff base formation with trace impurities.
Step 3: HRMS/MS Acquisition (The Self-Validating Step)
Action: Operate the Orbitrap mass spectrometer in ESI+ mode (Spray Voltage: 3.5 kV). Utilize a Stepped Normalized Collision Energy (NCE) setting of 20, 40, and 60 eV in a single MS/MS scan.
Causality & Validation: This stepped approach acts as an internal quality control.
NCE 20 ensures the survival of the precursor ion (m/z 194.13), validating isolation efficiency.
NCE 40 generates the primary structural fragments (m/z 112.05).
NCE 60 forces the terminal ring-cleavage (m/z 57.04).
If the precursor is entirely depleted at NCE 60, the NCE 20 contribution within the same merged spectrum guarantees that the parent-fragment relationship remains unbroken and verifiable.
Figure 2: Self-validating UHPLC-HRMS/MS experimental workflow for pyrazole derivative analysis.
References
Fragmentations of pyrazole derivatives 9
ResearchG
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide
Chemical Methodologies
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
Institute of Molecular and Transl
Personal protective equipment for handling 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular causality. When handling highly functionalized research chemical...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular causality. When handling highly functionalized research chemicals like 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS: 1935926-16-1) [1], standard default PPE is often insufficient.
To build a truly secure operational environment, we must first deconstruct the molecule to understand why it poses a threat, and then design a self-validating protocol to handle it.
Mechanistic Hazard Profiling: The "Why" Behind the PPE
The Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard (29 CFR 1910 Subpart I) mandates a rigorous hazard assessment prior to handling novel compounds[2]. For 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde (Molecular Weight: 193.25 g/mol )[1], the risk profile is dictated by three distinct structural features:
The Electrophilic Aldehyde (C4-Carbaldehyde): Aldehydes are highly reactive electrophiles that readily cross-link primary amines in skin proteins (keratin) and respiratory mucosa. This covalent modification is the primary driver of severe contact dermatitis, corneal damage, and respiratory sensitization.
The Nucleophilic Amine (C5-Amino): This mildly basic group can cause direct chemical irritation to the epidermis and acts synergistically with the aldehyde to cause localized tissue damage.
The Lipophilic Cyclohexyl Ring (N1-Cyclohexyl): This bulky, non-polar substitution significantly increases the molecule's partition coefficient (LogP). High lipophilicity accelerates dermal penetration; if the compound breaches your glove barrier, it will rapidly absorb into systemic circulation.
Because this is a pharmacologically active pyrazole derivative with unknown chronic toxicity, it must be handled with the rigorous precautions reserved for "Particularly Hazardous Substances" (PHS)[3].
Quantitative Data: PPE Compatibility & Breakthrough Times
According to Prudent Practices in the Laboratory, no single glove material provides protection against all chemicals, making task-specific selection critical[4]. Aldehydes and amines rapidly degrade natural rubber, necessitating synthetic barriers[5].
Glove Material
Suitability
Est. Breakthrough Time
Causality / Rationale
Natural Rubber (Latex)
❌ Not Recommended
< 10 mins
Rapidly degraded by aldehydes and amines; offers zero protection against lipophilic compounds[5].
Standard Nitrile (4 mil)
⚠️ Incidental Contact
15 - 30 mins
Acceptable for rapid dispensing, but the lipophilic cyclohexyl ring accelerates permeation[6].
Heavy-Duty Nitrile (8+ mil)
✅ Good
> 120 mins
Increased thickness provides a sufficient barrier for standard synthetic workflows and solid handling.
Butyl Rubber
🌟 Excellent (Extended)
> 240 mins
Highly resistant to aldehydes, ketones, and polar/non-polar organic mixtures[5].
Eye & Body Protection:
Standard safety glasses are insufficient. Chemical splash goggles meeting ANSI Z87.1 standards are mandatory to protect against severe corneal cross-linking in the event of an aerosolized exposure[7]. A flame-resistant (FR) lab coat with knit cuffs must be worn to prevent wrist exposure.
Hazard Assessment & PPE Selection Workflow
Figure 1: Logical workflow for hazard assessment and PPE selection.
Self-Validating Operational Protocol
A protocol is only as good as its ability to prove it is working in real-time. The following step-by-step methodology incorporates built-in validation checks to ensure your safety systems have not failed.
Step 1: Engineering Control Validation
Action: Activate the chemical fume hood to establish a negative pressure environment[3].
Causality: Fume hoods provide a primary physical barrier to capture aerosolized particles and volatile aldehyde vapors.
Self-Validation: Verify the digital airflow monitor reads between 80–120 linear feet per minute (fpm). Tape a small piece of tissue paper to the bottom of the sash; if it pulls steadily inward, negative pressure is confirmed. Do not proceed if the tissue flutters outward.
Step 2: Barrier Integrity Donning
Action: Don chemical splash goggles, an FR lab coat, and heavy-duty nitrile or butyl rubber gloves.
Self-Validation: Before donning, trap air inside the glove and roll the cuff down to create a pressurized balloon. Submerge the pressurized fingers in a beaker of water or hold them close to your ear. If no bubbles or hissing are detected, the barrier is intact.
Step 3: Material Handling & Dispensing
Action: Dispense 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde using a static-free spatula into a pre-tared vial at least 6 inches behind the sash.
Causality: The lipophilic cyclohexyl group enhances dermal penetration; static discharge could aerosolize the fine powder into the breathing zone.
Self-Validation: Place the analytical balance inside the hood. If the balance reading fluctuates wildly, the sash is too high (causing turbulent airflow). Lower the sash until the balance stabilizes, confirming laminar flow is actively protecting your breathing zone.
Step 4: Doffing & Decontamination
Action: Wipe down the exterior of the closed reagent vial with an appropriate solvent (e.g., isopropanol) before removing it from the hood. Remove gloves using the "beak method" (everting the glove inside out).
Causality: Prevents secondary transfer of the highly lipophilic chemical from the glove exterior to bare skin.
Self-Validation: Wash hands immediately with soap and water. Visually inspect the hands for any localized erythema (redness) or irritation. A complete lack of skin reaction validates a successful, uncontaminated doffing procedure.
Spill Management & Disposal Plan
In the event of a spill inside the fume hood:
Containment: Do not use water, as the cyclohexyl group renders the compound highly hydrophobic. Cover the solid spill with damp sand or a universal chemical absorbent pad.
Neutralization: If the compound is in a solvent solution, apply a mild oxidizing agent or a commercial aldehyde-neutralizing spill kit to mitigate the reactivity of the carbaldehyde group.
Disposal: Sweep the absorbed material using a static-free brush and pan. Place all contaminated PPE, wipes, and sweepings into a hazardous waste container marked "Toxic/Reactive Organic Waste."